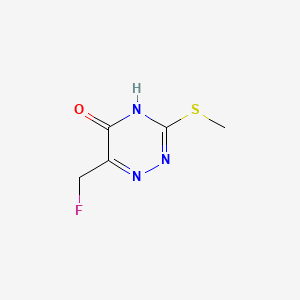
6-(Fluoromethyl)-3-(methylthio)-1,2,4-triazin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Fluoromethyl)-3-(methylthio)-1,2,4-triazin-5-ol is a heterocyclic compound that features a triazine ring substituted with fluoromethyl and methylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Fluoromethyl)-3-(methylthio)-1,2,4-triazin-5-ol typically involves the introduction of fluoromethyl and methylthio groups onto a triazine ring. One common method involves the reaction of a triazine precursor with fluoromethylating and methylthiolating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or nickel complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Fluoromethyl)-3-(methylthio)-1,2,4-triazin-5-ol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, base catalysts
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine derivatives
Applications De Recherche Scientifique
6-(Fluoromethyl)-3-(methylthio)-1,2,4-triazin-5-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(Fluoromethyl)-3-(methylthio)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl and methylthio groups can enhance the compound’s binding affinity and selectivity towards these targets. The triazine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex .
Comparaison Avec Des Composés Similaires
- 6-(Chloromethyl)-3-(methylthio)-1,2,4-triazin-5-ol
- 6-(Bromomethyl)-3-(methylthio)-1,2,4-triazin-5-ol
- 6-(Hydroxymethyl)-3-(methylthio)-1,2,4-triazin-5-ol
Comparison: Compared to its analogs, 6-(Fluoromethyl)-3-(methylthio)-1,2,4-triazin-5-ol exhibits unique properties due to the presence of the fluoromethyl group. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its stability and reactivity. This makes the compound particularly valuable in applications where high reactivity and stability are required .
Propriétés
Numéro CAS |
5055-05-0 |
|---|---|
Formule moléculaire |
C5H6FN3OS |
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
6-(fluoromethyl)-3-methylsulfanyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C5H6FN3OS/c1-11-5-7-4(10)3(2-6)8-9-5/h2H2,1H3,(H,7,9,10) |
Clé InChI |
ODGFLRRELZHRRV-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NN=C(C(=O)N1)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



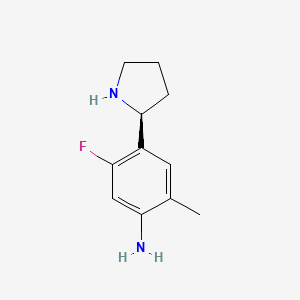
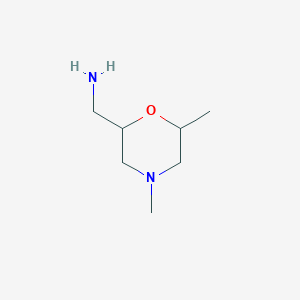
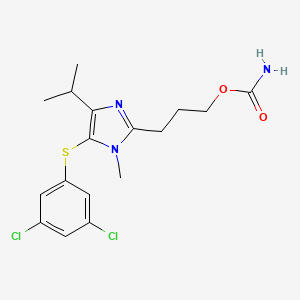
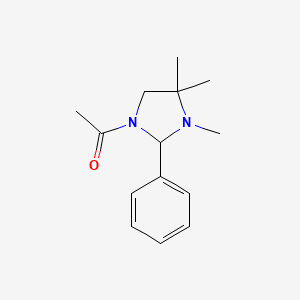
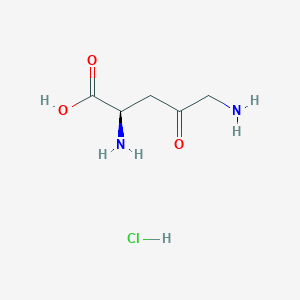
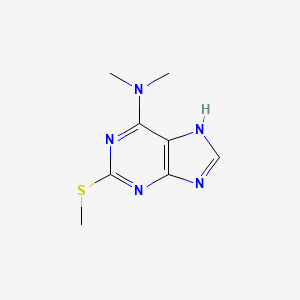
![5-[(6-Chloro-1H-benzimidazol-2-yl)sulfanyl]-2-nitroaniline](/img/structure/B12935333.png)
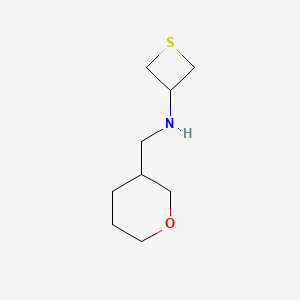
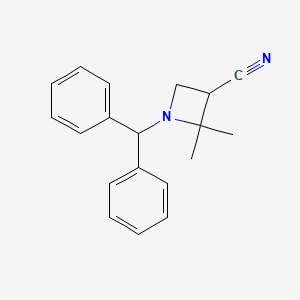

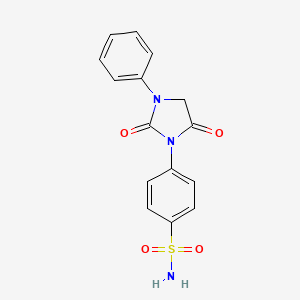
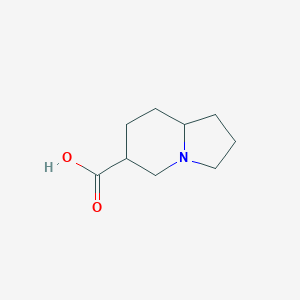
![Acetic acid, [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]-](/img/structure/B12935368.png)
